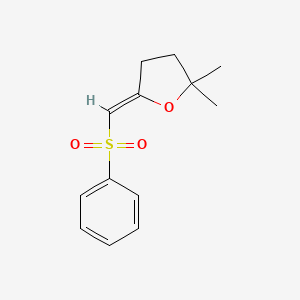
(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a phenylsulfonyl group and a methylene group in the structure makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-4-penten-1-ol with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers and coatings.
作用機序
The mechanism by which (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the phenylsulfonyl and methylene groups. These groups can participate in various reactions, leading to the formation of new products.
類似化合物との比較
Similar Compounds
Tetrahydrofuran (THF): A common solvent used in organic synthesis.
2,2-Dimethyl-4-penten-1-ol: A precursor in the synthesis of (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran.
Phenylsulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds.
Uniqueness
This compound is unique due to the presence of both the phenylsulfonyl and methylene groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
生物活性
(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14O3S. It features a tetrahydrofuran ring substituted with a phenylsulfonyl group and a methylene bridge, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 246.30 g/mol |
| CAS Registry Number | 7416-35-5 |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antifungal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives containing a sulfonamide group have shown enhanced activity against various fungal strains.
Case Study: Antifungal Efficacy
In a study assessing the antifungal activity of related compounds, the minimum inhibitory concentration (MIC) was determined for several derivatives. The most potent compound demonstrated an MIC of 6.25 µg/mL against Fusarium oxysporum, suggesting that structural modifications can lead to improved antifungal efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways.
Case Study: Apoptosis Induction
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls. Flow cytometry analyses showed significant changes in cell cycle distribution and increased expression of pro-apoptotic markers .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses selective antibacterial activity, making it a candidate for further drug development.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The sulfonyl group may interact with active sites on enzymes critical for microbial survival.
- Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into microbial membranes, disrupting their integrity.
- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
特性
分子式 |
C13H16O3S |
|---|---|
分子量 |
252.33 g/mol |
IUPAC名 |
(5Z)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane |
InChI |
InChI=1S/C13H16O3S/c1-13(2)9-8-11(16-13)10-17(14,15)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10- |
InChIキー |
JZKHKXPGVWOZJB-KHPPLWFESA-N |
異性体SMILES |
CC1(CC/C(=C/S(=O)(=O)C2=CC=CC=C2)/O1)C |
正規SMILES |
CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















